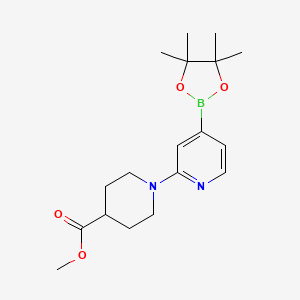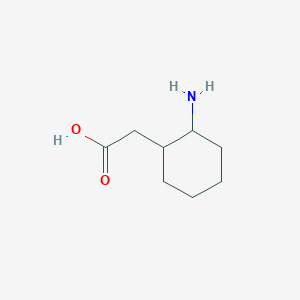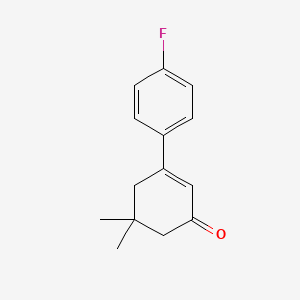
5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C₁₄H₁₅FO and a molecular weight of 218.2667 g/mol . This compound is characterized by a cyclohexenone ring substituted with a 4-fluorophenyl group and two methyl groups at the 5-position. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Electrophilic aromatic substitution can occur on the 4-fluorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,5-dimethyl-3-(4-fluorophenyl)cyclohexane-1,3-dione.
Reduction: Formation of 5,5-dimethyl-3-(4-fluorophenyl)cyclohexanol.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclohexenone ring can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone system. This reactivity is crucial for its role in various synthetic transformations and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethylcyclohex-2-en-1-one: Lacks the 4-fluorophenyl group, making it less versatile in certain reactions.
3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-en-1-one: Contains different substituents, leading to variations in reactivity and applications.
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
The presence of the 4-fluorophenyl group in 5,5-Dimethyl-3-(4-fluorophenyl)cyclohex-2-en-1-one imparts unique electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis. The fluorine atom can influence the compound’s biological activity, making it a potential candidate for drug development .
Propiedades
Número CAS |
72036-55-6 |
|---|---|
Fórmula molecular |
C14H15FO |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15FO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
FTHQUDLJYHQIKT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


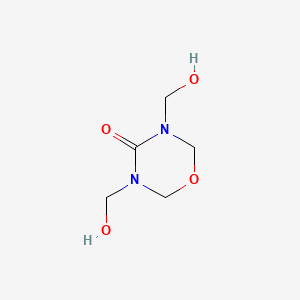
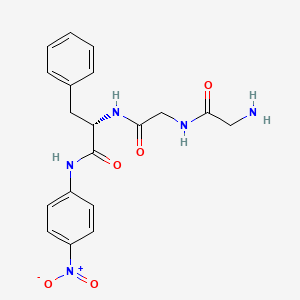
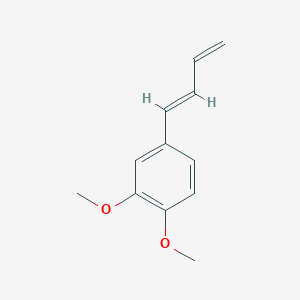
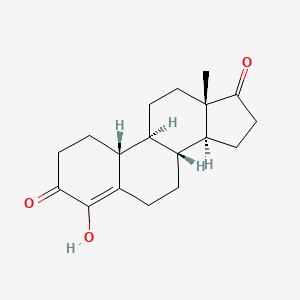

![(5As)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B13410097.png)
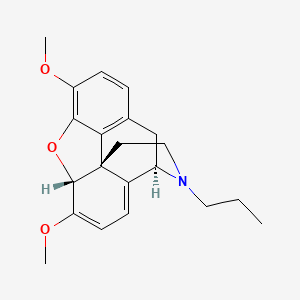
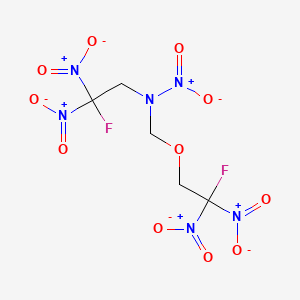
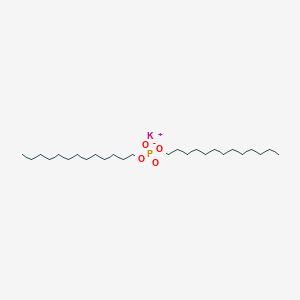

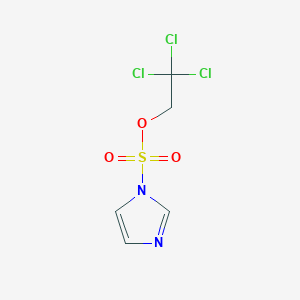
![{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid](/img/structure/B13410120.png)
